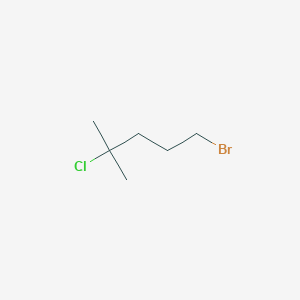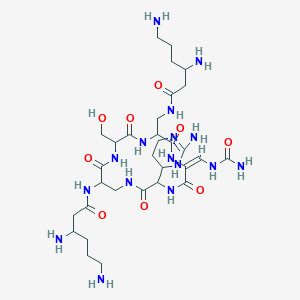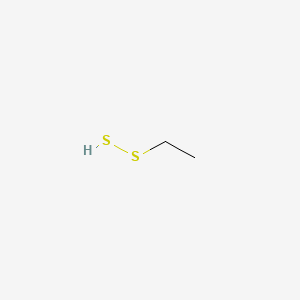
Ethanesulfenothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfenothioic acid is an organosulfur compound with the molecular formula C2H6S2 It is characterized by the presence of both a sulfenic acid group (-SOH) and a thio group (-SH) attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfenothioic acid typically involves the reaction of ethanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C2H5SH} + \text{SCl2} \rightarrow \text{C2H5SCl} + \text{HCl} ] [ \text{C2H5SCl} + \text{H2O} \rightarrow \text{C2H5SOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Ethanesulfenothioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfinic acid (C2H5SO2H) or ethanesulfonic acid (C2H5SO3H) under different conditions.
Reduction: Reduction of this compound can yield ethanethiol (C2H5SH).
Substitution: The sulfenic acid group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ethanesulfinic acid, ethanesulfonic acid.
Reduction: Ethanethiol.
Substitution: Various this compound derivatives.
科学的研究の応用
Ethanesulfenothioic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential as a biochemical probe for investigating thiol-based redox processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of novel drugs targeting redox-sensitive pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of ethanesulfenothioic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems It can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function
類似化合物との比較
- Ethanesulfinic acid (C2H5SO2H)
- Ethanesulfonic acid (C2H5SO3H)
- Ethanethiol (C2H5SH)
Comparison: Ethanesulfenothioic acid is unique due to the presence of both sulfenic and thio groups, which confer distinct chemical reactivity compared to its analogs. While ethanesulfinic and ethanesulfonic acids are primarily oxidized forms, ethanethiol is a reduced form. The dual functionality of this compound makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
74004-30-1 |
|---|---|
分子式 |
C2H6S2 |
分子量 |
94.20 g/mol |
IUPAC名 |
disulfanylethane |
InChI |
InChI=1S/C2H6S2/c1-2-4-3/h3H,2H2,1H3 |
InChIキー |
YENZEWKLSIXGBO-UHFFFAOYSA-N |
正規SMILES |
CCSS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


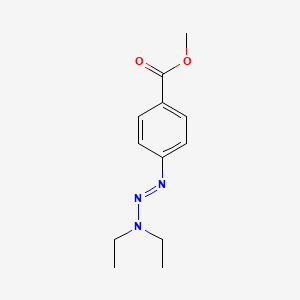
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
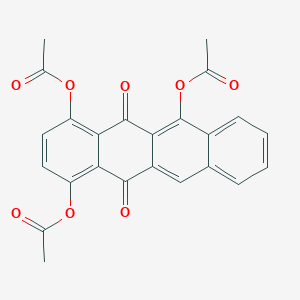
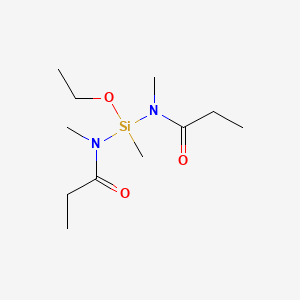
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
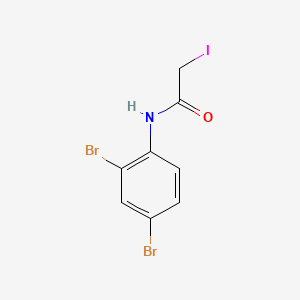

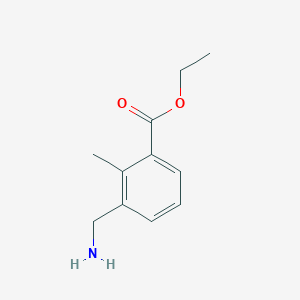
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
